molecular formula C8H14ClNO2 B6616709 rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride, cis CAS No. 142035-03-8

rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride, cis

Cat. No. B6616709
CAS RN: 142035-03-8
M. Wt: 191.65 g/mol
InChI Key: QIFKNPWOQONYQB-HHQFNNIRSA-N
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Description

Rac-methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate hydrochloride, cis (rac-MACH) is an organic compound with the molecular formula C7H13NO2·HCl. It is a chiral amine, meaning that it has two different configurations that are mirror images of each other, and is classified as a secondary amine. Rac-MACH has been studied extensively in the laboratory and has been used in a wide range of scientific research applications.

Scientific Research Applications

Rac-MACH has been used in a wide range of scientific research applications. It has been used as a chiral building block in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a chiral ligand in asymmetric catalysis, as a chiral template in the synthesis of polymers, and as a chiral auxiliary in the synthesis of optically active compounds. In addition, rac-MACH has been used as a chiral catalyst in the polymerization of vinyl monomers.

Mechanism of Action

The mechanism of action of rac-MACH is not fully understood. It is thought to act as a chiral template in the synthesis of polymers, as a chiral ligand in asymmetric catalysis, and as a chiral auxiliary in the synthesis of optically active compounds. It is also thought to act as a chiral catalyst in the polymerization of vinyl monomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-MACH have not been studied extensively. However, it has been shown to have some effects on the activity of enzymes involved in the metabolism of carbohydrates and lipids. It has also been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

Rac-MACH is a useful compound for laboratory experiments due to its stability and low toxicity. It is relatively easy to synthesize in the laboratory and has a wide range of applications in scientific research. However, it is important to note that rac-MACH is a chiral compound, meaning that it has two different configurations that are mirror images of each other. This can make it difficult to use in certain experiments, as the two configurations may have different effects on the results.

Future Directions

There are many possible future directions for research involving rac-MACH. These include further study of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. In addition, research could be conducted to explore the use of rac-MACH as a chiral template in the synthesis of polymers, as a chiral ligand in asymmetric catalysis, and as a chiral auxiliary in the synthesis of optically active compounds. Finally, further research could be conducted to explore the use of rac-MACH as a chiral catalyst in the polymerization of vinyl monomers.

properties

IUPAC Name

methyl (1R,2S)-2-aminocyclohex-3-ene-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h3,5-7H,2,4,9H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFKNPWOQONYQB-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC=CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC=C[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Amino-cyclohex-3-enecarboxylic acid methyl ester hydrochloride

Synthesis routes and methods

Procedure details

cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride (0.5 g, 2.8 mmol) was dissolved in a mixture of methanol (12 mL) and benzene (12 mL) at 25° C., cooled to 0° C., a 2.0 M solution of (trimethylsilyl)diazomethane in diethyl ether (4.2 mL, 8.4 mmol) was added slowly, and, after removing the ice-bath, the reaction mixture was stirred at 25° C. for 6 h. The reaction mixture was concentrated in vacuo, to afford the desired crude product, 2-amino-cyclohex-3-enecarboxylic acid methyl ester hydrochloride, which was used in the next step without further purification.
Quantity
0.5 g
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12 mL
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12 mL
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solvent
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solution
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0 (± 1) mol
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4.2 mL
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